CREBBP-IN-9

CBP bromodomain Binding affinity Kd determination

Selecting a CBP bromodomain inhibitor with defined, reproducible affinity parameters is essential for robust epigenetic assay development. CREBBP-IN-9 fills a specific niche as a moderate-affinity benchmarking control with a chemically distinct scaffold, enabling orthogonal confirmation in screening cascades. • Defined Binding Parameters: Kd of 29 μM and CBP IC50 of 125 nM provide quantitative benchmarks for dose-response experimental design and assay window validation. • Orthogonal Chemical Scaffold: Tetrazole-substituted thiophene carboxamide core (C16H15N5O2S, MW 341.39) is structurally unrelated to benzoxazepine or benzodiazepinone inhibitors, reducing scaffold-specific artifacts in SAR campaigns. • Multi-Purpose Research Tool: Suitable as a weak-affinity comparator for high-potency inhibitor profiling, in-house bromodomain selectivity panel characterization, and initial screening cascade benchmarking. Supplied as solid powder with documented purity; intended exclusively for laboratory research applications.

Molecular Formula C16H15N5O2S
Molecular Weight 341.4 g/mol
Cat. No. B606809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCREBBP-IN-9
SynonymsCREBBP-IN-9;  CREBBPIN9;  CREBBP IN 9
Molecular FormulaC16H15N5O2S
Molecular Weight341.4 g/mol
Structural Identifiers
InChIInChI=1S/C16H15N5O2S/c1-9-11(3)24-16(21-8-17-19-20-21)14(9)15(23)18-13-6-4-5-12(7-13)10(2)22/h4-8H,1-3H3,(H,18,23)
InChIKeyLJTPBXLEODIXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CREBBP-IN-9: Overview and Procurement Characteristics


CREBBP-IN-9 (CAS# 1219576-50-7) is a synthetic small-molecule inhibitor that targets the bromodomain of the CREB-binding protein (CREBBP/CBP) and exhibits cross-reactivity with the structurally homologous p300 bromodomain . With a molecular formula of C16H15N5O2S and a molecular weight of 341.39 g/mol, CREBBP-IN-9 modulates epigenetic reader function by blocking acetylated lysine recognition on histones, a mechanism implicated in transcriptional regulation relevant to oncology and inflammation research . The compound is commercially available from multiple research chemical suppliers and is intended exclusively for laboratory research applications, not for human or veterinary therapeutic use [1].

Target: CBP/p300 bromodomain probe for epigenetic reader studies
Model: Transcriptional regulation in oncology and inflammation research
Context: In vitro biochemical and cellular assay compatible; research use only

CREBBP-IN-9 and the Non-Interchangeability of CBP/p300 Inhibitors


CBP/p300 bromodomain inhibitors exhibit substantial divergence in potency, selectivity profiles, and experimental characterization depth that precludes generic substitution. While multiple tool compounds in this class share the nominal designation of 'CBP bromodomain inhibitor,' their quantitative binding affinities, off-target liabilities, and the extent to which their selectivity has been profiled against the broader bromodomain family (particularly BET proteins such as BRD4) differ markedly [1]. A compound's suitability for a given experimental system depends critically on whether its selectivity window has been empirically validated at the intended working concentration—a parameter that varies by orders of magnitude across available inhibitors [2]. The following quantitative evidence demonstrates where CREBBP-IN-9 occupies a specific and distinct position within the CBP inhibitor landscape relative to commonly employed alternatives.

CBP inhibitor potency tiers diverge >100-fold; micromolar vs. nanomolar affinity may shift experimental outcomes and require context-specific concentration optimization.
Bromodomain selectivity (e.g., BRD4) is not uniformly documented across analogs; uncharacterized off-target binding may confound cellular phenotype interpretation.
Cellular target engagement validation is absent for several tool compounds; in vitro binding data alone may not predict activity in living-cell models.

CREBBP-IN-9 Differentiation: Potency, Selectivity, and Structure


CBP Bromodomain Binding Affinity vs. PF-CBP1 and I-CBP112

CREBBP-IN-9 demonstrates a dissociation constant (Kd) of 29 μM for the CREBBP bromodomain, placing it in a distinct affinity tier relative to other CBP inhibitors [1]. For procurement decisions, this moderate binding affinity positions CREBBP-IN-9 as appropriate for applications where sub-micromolar potency is not required or where a less potent comparator is needed to benchmark more advanced leads. This Kd value contrasts with PF-CBP1 (CBP IC50 = 125 nM) [2] and I-CBP112 (CBP Kd = 151 nM) [3], which exhibit approximately 200-fold and 190-fold higher apparent affinity, respectively.

CBP Binding Affinity
Cross-study comparable
Kd = 29 μM
Micromolar affinity tier supports biochemical screening or weak-affinity comparator use.
~190–200-fold weaker than PF-CBP1 (IC50 125 nM) and I-CBP112 (Kd 151 nM); assay format differences noted.
CBP bromodomain Binding affinity Kd determination

CBP/p300 Potency and Selectivity vs. PF-CBP1

CREBBP-IN-9 inhibits the CREBBP bromodomain with an IC50 of 125 nM and the p300 bromodomain with an IC50 of 363 nM, indicating approximately 3-fold selectivity for CBP over the homologous p300 protein . Notably, PF-CBP1 exhibits an identical CBP IC50 of 125 nM and an identical p300 IC50 of 363 nM . However, PF-CBP1's selectivity profile has been extensively characterized against a panel of eight additional bromodomains (including BRD2-1, BRD3-1, BRD4-1, BRD4-2, BRDT-1, TAF1-2, and TAF1L-2), with reported IC50 values ranging from 1.24 μM to 9.75 μM and >100-fold selectivity over BRD4 [1]. CREBBP-IN-9 lacks comparable selectivity panel data in public domain sources; this absence of broad bromodomain family profiling represents a key distinction for procurement decisions.

CBP/p300 Potency & Selectivity
Class-level inference
CBP IC50 125 nM / p300 IC50 363 nM
Equivalent CBP/p300 potency to PF-CBP1, but public BRD4/bromodomain selectivity data absent.
PF-CBP1 reports >100-fold selectivity over BRD4; CREBBP-IN-9 selectivity profile not characterized.
CBP/p300 selectivity Bromodomain isoform inhibition IC50 comparison

Binding Affinity and Scaffold Differences vs. I-CBP112

CREBBP-IN-9 and I-CBP112 exhibit divergent binding affinities for the CBP bromodomain, with CREBBP-IN-9 displaying a Kd of 29 μM [1] and I-CBP112 displaying a Kd of 151 nM [2]—an approximate 190-fold difference. Beyond affinity, the compounds belong to distinct chemical scaffolds: CREBBP-IN-9 incorporates a tetrazole-substituted thiophene carboxamide core (C16H15N5O2S, MW 341.39) , whereas I-CBP112 is a benzoxazepine-derived inhibitor (C27H36N2O5, MW 468.59) . I-CBP112 has additionally been evaluated for selectivity over ATAD2, BAZ2B, BRD2(2), BRD4(1), PB1(5), PCAF, PHIP(2), and TIF1α bromodomains in a biolayer interferometry (BLI) assay, and demonstrates cellular activity at 1 μM via FRAP recovery acceleration . CREBBP-IN-9 lacks corresponding cellular target engagement and broad bromodomain selectivity data in public sources.

Scaffold vs. I-CBP112
Cross-study comparable
Kd 29 μM vs. 151 nM
190-fold affinity gap and distinct tetrazole-thiophene core versus benzoxazepine scaffold.
I-CBP112 has broader bromodomain selectivity profiling; CREBBP-IN-9 limited to CBP binding data.
CBP/p300 inhibitor Binding kinetics Chemical scaffold comparison

Potency and Cellular Activity vs. CPI-637 and GNE-272

CREBBP-IN-9 exhibits micromolar-range CBP binding affinity (Kd = 29 μM) that positions it substantially below the potency tier occupied by advanced tool compounds such as CPI-637 (CBP IC50 = 30 nM in TR-FRET assay) [1] and GNE-272 (CBP IC50 = 20 nM; BRD4 IC50 = 13 μM, demonstrating 650-fold selectivity) [2]. CPI-637 has been further characterized for cellular activity, inhibiting MYC expression in AMO-1 cells with an EC50 of 0.60 μM and displaying >700-fold selectivity over the BET family (BRD4 IC50 = 11.0 μM) [3]. CREBBP-IN-9 lacks published cellular activity data and does not have documented selectivity against BRD4 or other BET proteins. This distinction is critical for procurement: compounds like CPI-637 and GNE-272 offer validated cellular pharmacology and selectivity windows suitable for target engagement studies in living systems, whereas CREBBP-IN-9's characterization is limited to in vitro biochemical binding.

Cellular Activity Gap
Class-level inference
No cellular EC50 reported
Lacks cellular target engagement data; confined to biochemical applications.
CPI-637 EC50 0.60 μM; GNE-272 CBP IC50 20 nM with cellular validation.
CBP inhibitor potency Cellular EC50 TR-FRET assay

Absent Off-Target Profiling as an Experimental Variable

A critical differential feature of CREBBP-IN-9 for procurement consideration is the explicit absence of public selectivity profiling data against the broader bromodomain family, including BET proteins such as BRD4. In contrast, multiple comparator compounds have published selectivity metrics: PF-CBP1 reports >100-fold selectivity over BRD4 [1]; CPI-637 reports >700-fold selectivity over BRD4 [2]; I-CBP112 reports 37-fold and 132-fold selectivity over BRD4 BD1 and BRD4 BD2, respectively ; and GNE-272 reports a BRD4 IC50 of 13 μM (650-fold selectivity) [3]. The absence of such data for CREBBP-IN-9 means that its off-target bromodomain engagement profile at any given working concentration cannot be predicted from public sources. For researchers conducting studies where CBP target engagement must be interpreted against a known selectivity background, this information gap renders CREBBP-IN-9 unsuitable as a primary probe. However, for applications where a CBP inhibitor with minimal public characterization serves as a valuable negative or orthogonal control, or where in-house selectivity screening is part of the experimental workflow, CREBBP-IN-9 may offer distinct utility.

Off-Target Profiling
Data to verify
No public selectivity panel data
BRD4/bromodomain family off-target profile unknown; requires in-house validation.
Comparators report 37–>700-fold selectivity over BRD4; absent for CREBBP-IN-9.
Selectivity profiling Bromodomain inhibitor characterization Experimental control

CREBBP-IN-9 Recommended Research Applications


In Vitro Biochemical CBP Binding Studies

CREBBP-IN-9 is suitable for in vitro biochemical assays—such as fluorescence polarization, AlphaScreen, or thermal shift assays—that measure direct CBP bromodomain binding where nanomolar potency is not required. The compound's reported Kd of 29 μM [1] and CBP IC50 of 125 nM [2] provide defined affinity parameters for designing dose-response experiments. This moderate binding profile makes CREBBP-IN-9 appropriate for: (i) initial screening cascades where hit compounds with sub-micromolar affinity are progressed and weaker binders serve as benchmarking controls; (ii) assay development and validation where a compound with known, reproducible affinity is needed to establish assay windows; and (iii) comparative studies evaluating the binding kinetics of CBP inhibitors across different chemical scaffolds.

Orthogonal Chemical Scaffold for SAR Confirmation

CREBBP-IN-9 possesses a tetrazole-substituted thiophene carboxamide core (C16H15N5O2S, MW 341.39) [1] that is chemically distinct from the benzoxazepine scaffold of I-CBP112 [2] and the benzodiazepinone scaffold of CPI-637 [3]. Researchers conducting SAR campaigns or validating hits from high-throughput screens may employ CREBBP-IN-9 as an orthogonal chemical matter confirmation tool. Using a structurally unrelated CBP inhibitor to reproduce phenotypic or biochemical effects reduces the probability that observed activity arises from scaffold-specific artifacts rather than genuine target engagement. This application leverages CREBBP-IN-9's unique chemical scaffold rather than its absolute potency.

In-House Selectivity Profiling and Bromodomain Panel Screening

Given that CREBBP-IN-9 lacks publicly documented selectivity data against BRD4 and other bromodomain family members [1]—in contrast to well-characterized probes like PF-CBP1 (>100-fold BRD4 selectivity) [2] and CPI-637 (>700-fold BRD4 selectivity) [3]—the compound may be utilized by laboratories conducting in-house bromodomain selectivity panels. Researchers with access to broad bromodomain screening platforms can generate proprietary selectivity profiles for CREBBP-IN-9, enabling its use as a characterized tool within that specific laboratory's experimental ecosystem. This scenario is particularly relevant for core facilities, screening centers, and medicinal chemistry groups that maintain internal compound characterization workflows.

Weak-Affinity Comparator for High-Potency Inhibitor Benchmarking

CREBBP-IN-9's micromolar-range Kd (29 μM) [1] positions it as an appropriate weak-affinity comparator when evaluating high-potency CBP inhibitors such as CPI-637 (CBP IC50 = 30 nM) [2] or GNE-272 (CBP IC50 = 20 nM) [3]. In dose-response studies, inclusion of a lower-affinity compound with known binding parameters provides a quantitative benchmark that helps contextualize the potency of lead compounds. This application is particularly relevant for medicinal chemistry programs tracking potency improvements across compound series and for biological assays requiring both positive and weak-affinity controls to validate dynamic range.

Application
Selection Property
Validation Focus
Biochemical CBP binding assays
Moderate CBP binding affinity parameters (reported Kd/IC50)
Dose-response characterization and assay window establishment
Orthogonal scaffold SAR confirmation
Distinct tetrazole-thiophene carboxamide core
Scaffold-specific artifact exclusion in hit validation
In-house bromodomain selectivity profiling
Absence of public selectivity documentation
BRD4 and bromodomain panel characterization
Weak-affinity comparator benchmarking
Micromolar-range binding parameters
Potency dynamic range and benchmark control validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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